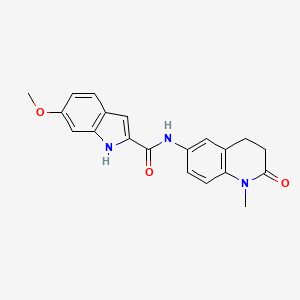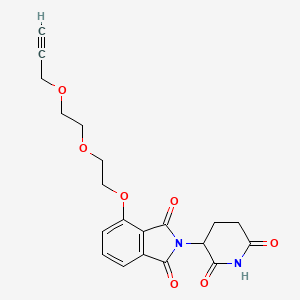
Thalidomid-O-PEG2-Propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomid-O-PEG2-propargyl ist eine chemische Verbindung, die als Konjugat eines E3-Ligandenliganden und eines Linkers synthetisiert wurde. Es enthält den Cereblon-Liganden, der auf Thalidomid basiert, zusammen mit einem 2-Einheiten-Polyethylenglykol (PEG)-Linker. Diese Verbindung wurde speziell für die Verwendung in der PROTAC-Technologie (Proteolysis Targeting Chimeras) entwickelt, die die Liganden-induzierte Protein-Degradation nutzt .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Konjugation von Thalidomid mit einem PEG-Linker und einer Propargylgruppe umfassen. Die Synthese umfasst typischerweise die folgenden Schritte:
Aktivierung von Thalidomid: Thalidomid wird zunächst aktiviert, indem es mit einem geeigneten Reagenz umgesetzt wird, um eine reaktive funktionelle Gruppe einzuführen.
Anlagerung des PEG-Linkers: Das aktivierte Thalidomid wird dann mit einem PEG-Linker umgesetzt, um ein Thalidomid-PEG-Zwischenprodukt zu bilden.
Einführung der Propargylgruppe: Schließlich wird das Thalidomid-PEG-Zwischenprodukt mit einem Propargylierungsmittel umgesetzt, um die Propargylgruppe einzuführen, was zur Bildung von this compound führt
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber auf größere Mengen skaliert. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um Konsistenz und Qualität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Thalidomid-O-PEG2-propargyl hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und in Click-Chemie-Reaktionen verwendet.
Biologie: Wird in der Untersuchung von Protein-Protein-Interaktionen und Protein-Degradationswegen eingesetzt.
Medizin: Wird bei der Entwicklung von PROTACs für die gezielte Protein-Degradation eingesetzt, die potenzielle therapeutische Anwendungen bei Krebs und anderen Krankheiten hat.
Industrie: Wird bei der Produktion von funktionalisierten Polymeren und Materialien für verschiedene industrielle Anwendungen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch den folgenden Mechanismus:
Bindung an Cereblon: Der Thalidomid-Anteil bindet an Cereblon, eine Komponente des E3-Ubiquitin-Ligase-Komplexes.
Protein-Degradation: Die Bindung von this compound an Cereblon erleichtert die Rekrutierung von Zielproteinen in den E3-Ligase-Komplex, was zu ihrer Ubiquitinierung und anschließendem Abbau durch das Proteasom führt .
Wirkmechanismus
Target of Action
The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-O-PEG2-propargyl, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .
Biochemical Pathways
The biochemical pathways affected by Thalidomide-O-PEG2-propargyl are those involving the degradation of non-native substrates recruited to CRL4 CRBN
Pharmacokinetics
It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .
Result of Action
The molecular and cellular effects of Thalidomide-O-PEG2-propargyl’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.
Action Environment
The action, efficacy, and stability of Thalidomide-O-PEG2-propargyl can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.
Biochemische Analyse
Biochemical Properties
Thalidomide-O-PEG2-propargyl contains a Cereblon ligand, a PEG linker, and a terminal alkyne, which are ready for click conjugation . This product is designed for conjugation to target proteins for PROTAC Research and Development . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome pathway .
Cellular Effects
The cellular effects of Thalidomide-O-PEG2-propargyl are primarily related to its role in PROTAC technology. By binding to target proteins, it can induce their degradation, thereby influencing various cellular processes
Molecular Mechanism
The molecular mechanism of Thalidomide-O-PEG2-propargyl involves its interaction with the E3 ubiquitin ligase complex. It binds to cereblon (CRBN), a primary direct target of thalidomide . This binding leads to the recognition of various ‘neosubstrates’ depending on the shape of the ligand . The compound can thus exert its effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Thalidomide, the parent compound, has been shown to induce teratogenic effects by bypassing an important embryonic defense system
Dosage Effects in Animal Models
Information on the dosage effects of Thalidomide-O-PEG2-propargyl in animal models is currently unavailable. Thalidomide, the parent compound, has been extensively studied, and its effects vary with different dosages .
Metabolic Pathways
Thalidomide, the parent compound, undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Subcellular Localization
The parent compound thalidomide has been shown to have effects on various subcellular compartments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalidomide-O-PEG2-propargyl is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a PEG linker and a propargyl group. The synthesis typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent to introduce a reactive functional group.
PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker to form a Thalidomide-PEG intermediate.
Propargyl Group Introduction: Finally, the Thalidomide-PEG intermediate is reacted with a propargylating agent to introduce the propargyl group, resulting in the formation of Thalidomide-O-PEG2-propargyl
Industrial Production Methods
The industrial production of Thalidomide-O-PEG2-propargyl follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain consistency and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thalidomid-O-PEG2-propargyl durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Propargylgruppe kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Click-Chemie:
Häufige Reagenzien und Bedingungen
Kupferkatalysatoren: Werden in CuAAC-Reaktionen verwendet, um den Cycloadditionsprozess zu erleichtern.
Nukleophile: Werden in Substitutionsreaktionen eingesetzt, um die Propargylgruppe durch andere funktionelle Gruppen zu ersetzen
Hauptprodukte, die gebildet werden
Triazolderivate: Werden durch CuAAC-Reaktionen mit Aziden gebildet.
Substituierte Thalidomid-Derivate: Entstehen durch Substitutionsreaktionen mit verschiedenen Nukleophilen
Vergleich Mit ähnlichen Verbindungen
Thalidomid-O-PEG2-propargyl kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thalidomid-O-PEG2-azid: Ähnlich wie this compound, enthält jedoch eine Azidgruppe anstelle einer Propargylgruppe.
Lenalidomid-O-PEG2-propargyl: Ein Derivat von Lenalidomid mit einem PEG-Linker und einer Propargylgruppe, das in ähnlichen Anwendungen eingesetzt wird.
Pomalidomid-O-PEG2-propargyl: Ein Derivat von Pomalidomid mit einem PEG-Linker und einer Propargylgruppe, das ebenfalls in der PROTAC-Technologie eingesetzt wird .
Fazit
This compound ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine einzigartige Struktur und sein Wirkmechanismus machen es zu einem wertvollen Werkzeug für die Untersuchung der Protein-Degradation und die Entwicklung gezielter Therapien.
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGDRINRIEEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
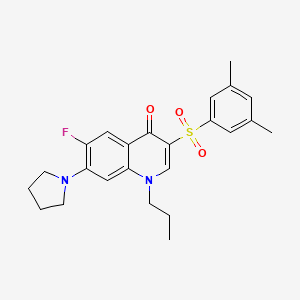
![4-(2-methylphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)
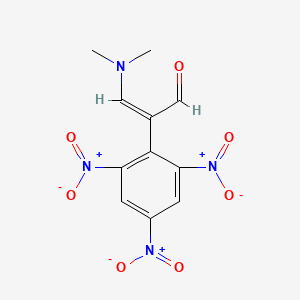
![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/new.no-structure.jpg)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2487163.png)
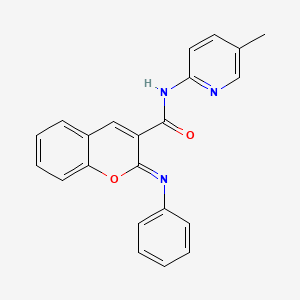
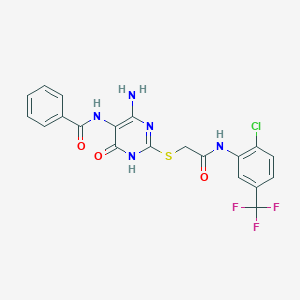
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
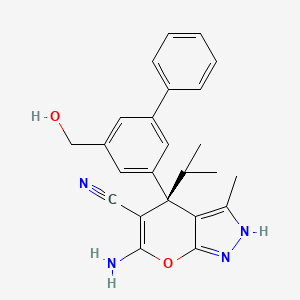
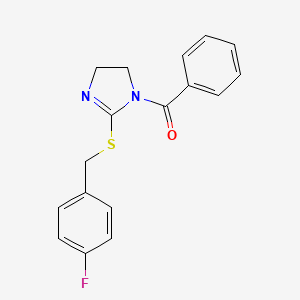
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
